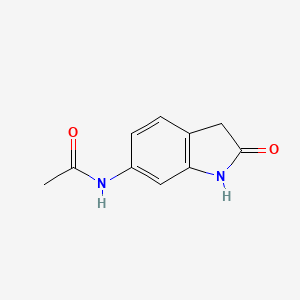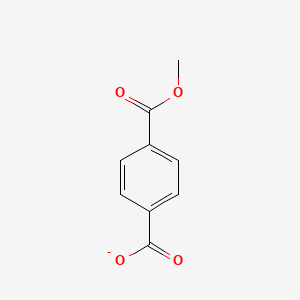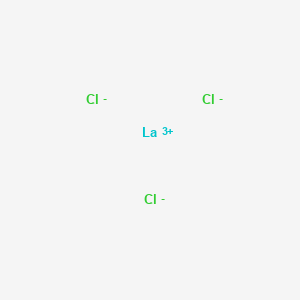
methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a benzoate ester linked to a carbamimidoyl group, which is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for various synthetic applications, as it prevents unwanted reactions at the carbamimidoyl site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.
Protection of the Amino Group: The amino group of methyl 4-aminobenzoate is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This results in the formation of methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate.
Formation of the Carbamimidoyl Group: The protected amino group is then converted to a carbamimidoyl group using reagents such as cyanamide or other suitable carbamimidoylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free carbamimidoyl group.
Substitution Reactions: The carbamimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.
Deprotection: Methyl 4-carbamimidoylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its ability to act as a protected carbamimidoyl donor. The Boc group protects the carbamimidoyl group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free carbamimidoyl group can interact with various molecular targets, such as enzymes or nucleophiles, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate: Similar structure but lacks the carbamimidoyl group.
Methyl 4-(N-(tert-butoxycarbonyl)carbamoyl)benzoate: Contains a carbamoyl group instead of a carbamimidoyl group.
Methyl 4-(N-(tert-butoxycarbonyl)guanidino)benzoate: Contains a guanidino group instead of a carbamimidoyl group.
Uniqueness
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its protected carbamimidoyl group, which allows for selective reactions and transformations in synthetic chemistry. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |
InChI-Schlüssel |
RFBFIJGVXOAJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


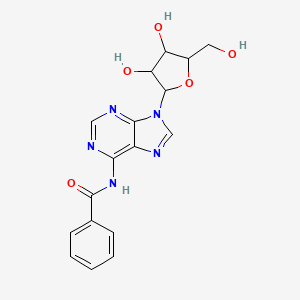
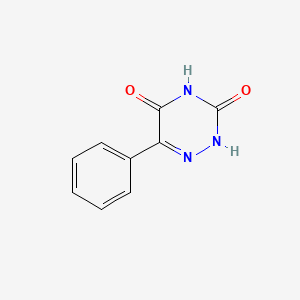
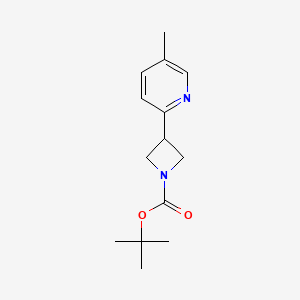
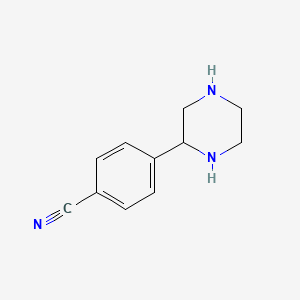
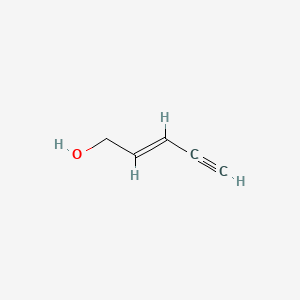
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
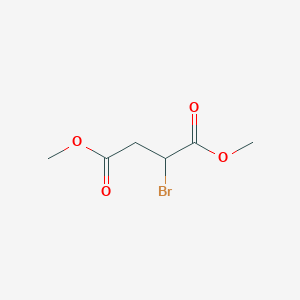
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
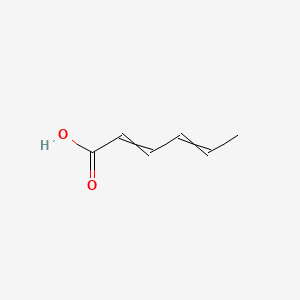
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
